molecular formula C11H10N2O3 B2771533 N-(1,3-Dioxoisoindolin-5-yl)propionamide CAS No. 683232-73-7

N-(1,3-Dioxoisoindolin-5-yl)propionamide

Cat. No.: B2771533
CAS No.: 683232-73-7
M. Wt: 218.212
InChI Key: CLZBVEYDRTWLCB-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindolin-5-yl)propionamide is a chemical compound with the molecular formula C11H9NO4 It is known for its unique structure, which includes a phthalimide moiety attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxoisoindolin-5-yl)propionamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by subsequent reactions to introduce the propanamide group. One common method involves the following steps:

    Formation of Phthalimide: Phthalic anhydride reacts with ammonia or a primary amine to form phthalimide.

    Introduction of Propanamide Group: The phthalimide is then reacted with a suitable reagent, such as propanoyl chloride, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxoisoindolin-5-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-Dioxoisoindolin-5-yl)propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-2-yl)propanamide
  • N-(1,3-dioxoisoindol-4-yl)propanamide
  • N-(1,3-dioxoisoindol-6-yl)propanamide

Uniqueness

N-(1,3-Dioxoisoindolin-5-yl)propionamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZBVEYDRTWLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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